REACTION_SMILES
|
[BH4-:13].[CH3:15][OH:16].[CH3:17][CH2:18][O:19][C:20]([CH3:21])=[O:22].[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([C:8](=[O:9])[CH:10]2[CH2:11][CH2:12]2)[n:7]1.[Na+:14]>>[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([CH:8]([OH:9])[CH:10]2[CH2:11][CH2:12]2)[n:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(c1ccnc(Cl)n1)C1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
OC(c1ccnc(Cl)n1)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |